8-Chloro-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
8-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H5ClN2O2. It is part of the naphthyridine family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing to form the second pyridine ring and subsequent decarboxylation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine dioxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
8-Chloro-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown potential anticancer and antimicrobial properties, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,8-Naphthyridine: Similar in structure but lacks the chlorine atom and carboxylic acid group.
1,5-Naphthyridine: Shares the same core structure but with different substituents.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 8-Chloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group enhances its reactivity and potential for forming various derivatives .
Biological Activity
8-Chloro-1,5-naphthyridine-3-carboxylic acid is a derivative of the naphthyridine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a naphthyridine ring system with a carboxylic acid functional group and a chlorine substituent at the 8-position. This configuration is crucial for its biological activity, as the presence of halogens and functional groups can influence receptor binding and overall pharmacodynamics.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated that these compounds can enhance the activity of existing antibiotics against resistant bacterial strains. For instance, combinations of naphthyridine derivatives with fluoroquinolones have shown synergistic effects, reducing minimum inhibitory concentrations (MICs) significantly against multi-resistant strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4 (with Ofloxacin) | E. coli |
Fluoroquinolone Alone | 32 | E. coli |
Antihistaminic Activity
In vivo studies have evaluated the antihistaminic effects of naphthyridine derivatives. Specifically, one study reported that certain derivatives exhibited promising bronchorelaxant effects on guinea pig trachea, indicating potential applications in treating allergic reactions and asthma . The mechanism involves antagonism at the H1 receptor, which is critical for mediating allergic responses.
Anticancer Properties
Naphthyridine derivatives have also been investigated for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins such as XIAP and activation of caspases . The ability to modulate apoptotic pathways positions these compounds as potential candidates for cancer therapeutics.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has shown affinity for cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and neuroprotection .
- Enzyme Inhibition : Studies have indicated that naphthyridine derivatives can inhibit bacterial topoisomerases, leading to bacterial cell death .
- Synergistic Effects : The compound's ability to enhance the efficacy of existing antibiotics through chemical interactions further underscores its potential therapeutic utility .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antibiotic Enhancement : A study demonstrated that this compound significantly reduced MICs when combined with fluoroquinolones against resistant bacterial strains.
- Cancer Cell Apoptosis : Research showed that treatment with naphthyridine derivatives led to increased apoptosis in various cancer cell lines through caspase activation.
- Bronchorelaxation : In animal models, certain derivatives displayed significant bronchorelaxant effects comparable to standard antihistamines.
Properties
IUPAC Name |
8-chloro-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSDCSFLTHGMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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